molecular formula C14H26N2O3 B1403693 Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 1824513-13-4

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B1403693
CAS No.: 1824513-13-4
M. Wt: 270.37 g/mol
InChI Key: JVTZDQRIYKNYSF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O3 and its molecular weight is 270.37 g/mol. The purity is usually 95%.
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Preparation Methods

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidin-4-yloxy group: This step often involves nucleophilic substitution reactions where the piperidine derivative is introduced.

    Introduction of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Chemical Reactions Analysis

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced[][1].

Scientific Research Applications

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals[][1].

    Biology: This compound can be used in the development of biochemical assays and as a building block for biologically active molecules[][1].

    Medicine: It plays a role in the synthesis of potential therapeutic agents and drug candidates[][1].

    Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals[][1].

Comparison with Similar Compounds

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

Biological Activity

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate (CAS No. 1824513-13-4) is a synthetic compound with a molecular formula of C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of 270.37 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure:

  • IUPAC Name: this compound
  • InChI Key: JVTZDQRIYKNYSF-UHFFFAOYSA-N

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring: Achieved through cyclization reactions.
  • Attachment of the Piperidin-4-yloxy Group: Involves nucleophilic substitution reactions.
  • Esterification: The tert-butyl ester group is introduced using tert-butyl alcohol.

Pharmacological Potential

This compound has been investigated for various biological activities:

  • Anticancer Activity:
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties, suggesting that this compound may also possess similar effects. For instance, benzoylpiperidine derivatives have shown IC50 values as low as 0.08 µM against specific cancer cell lines, indicating strong inhibitory effects on tumor growth .
  • Enzyme Inhibition:
    • The compound's structure suggests potential interactions with various enzymes, including those involved in metabolic pathways relevant to cancer progression. Similar compounds have been characterized as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways related to cancer cell proliferation .
  • Neuropharmacological Effects:
    • Given its piperidine component, this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Research on related piperidine derivatives has highlighted their roles in modulating neurotransmitter receptors, which could provide insights into their neuropharmacological applications .

Table: Comparative Biological Activities of Related Compounds

Compound NameStructureIC50 (µM)Target Enzyme/ActivityReference
BenzoylpiperidineStructure0.08MAGL Inhibition
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateStructure0.5PARP Inhibition
This compoundTBDTBDTBDCurrent Study

Case Study: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds found that modifications to the piperidine moiety significantly enhanced activity against various cancer cell lines, including breast and ovarian cancers. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Mechanistic Insights

Research into the mechanism of action for similar compounds suggests that they may exert their biological effects through modulation of signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer biology. This pathway is known for its role in regulating cell cycle progression and apoptosis, making it a prime target for therapeutic intervention .

Properties

IUPAC Name

tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZDQRIYKNYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.